

# An In-depth Technical Guide to Dibutyl Oxalate

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## Compound of Interest

Compound Name: *Dibutyl oxalate*

Cat. No.: *B166012*

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This technical guide provides a comprehensive overview of the chemical and physical properties of **dibutyl oxalate**, along with a detailed experimental protocol for its synthesis.

## Chemical Identity and Properties

**Dibutyl oxalate**, also known as ethanedioic acid, dibutyl ester, is the diester of butanol and oxalic acid.[1] It is a colorless oily liquid with a slightly aromatic odor.[2]

Molecular Formula:  $C_{10}H_{18}O_4$ [3][4][5][6]

Molecular Weight: 202.25 g/mol [3][4][5][6][7][8]

The quantitative physical and chemical properties of **dibutyl oxalate** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>4</sub>	[3][4][5][6]
Molecular Weight	202.25 g/mol	[3][4][5][6][7][8]
CAS Number	2050-60-4	[3][4][5][6][7]
Appearance	Clear colorless liquid	[3]
Odor	Butyl-like, slightly aromatic	[2][3]
Density	0.986 g/mL at 25°C	[2]
Boiling Point	241.0 °C at 760 mmHg	[3][4]
Melting Point	-29 °C	[2][3][5]
Vapor Pressure	0.09 mmHg at 25°C	[3]
Water Solubility	Practically insoluble	[2]
Solubility in Organic Solvents	Soluble in ethanol and ether	[1][2]

## Experimental Protocols: Synthesis of Dibutyl Oxalate

**Dibutyl oxalate** can be synthesized through several methods, including the esterification of oxalic acid with n-butanol and the coupling of carbon monoxide. A detailed protocol for the esterification method is provided below.

### 2.1. Esterification of Oxalic Acid with n-Butanol

This method involves the direct reaction of oxalic acid and n-butanol, typically with an acid catalyst and azeotropic removal of water to drive the reaction to completion.

Materials:

- Oxalic acid (dihydrate or anhydrous)
- n-Butanol

- Cyclohexane (as azeotroping agent)
- Saturated sodium carbonate solution
- Anhydrous magnesium sulfate
- Zeolites (boiling chips)

Equipment:

- 100 mL three-necked round-bottom flask
- Heating mantle or oil bath
- Thermometer
- Separatory funnel
- Spherical condenser (reflux condenser)
- Distillation apparatus
- Beakers, conical flasks, and other standard laboratory glassware

Procedure:

- **Charging the Reactor:** In a 100 mL three-necked flask, combine 4.50 g (0.05 mol) of oxalic acid, 18.30 mL (0.20 mol) of n-butanol, and 1.05 mL (0.01 mol) of cyclohexane. Add a few zeolites to ensure smooth boiling.
- **Apparatus Setup:** Assemble the flask with a reflux condenser in the central neck and a thermometer in one of the side necks, ensuring the thermometer bulb is submerged in the reaction mixture.
- **Reflux Reaction:** Heat the mixture. The solids will gradually dissolve. Continue heating to reflux. The temperature should stabilize around 115°C. Water will be removed from the reaction mixture as an azeotrope with cyclohexane and will be collected in the side arm of

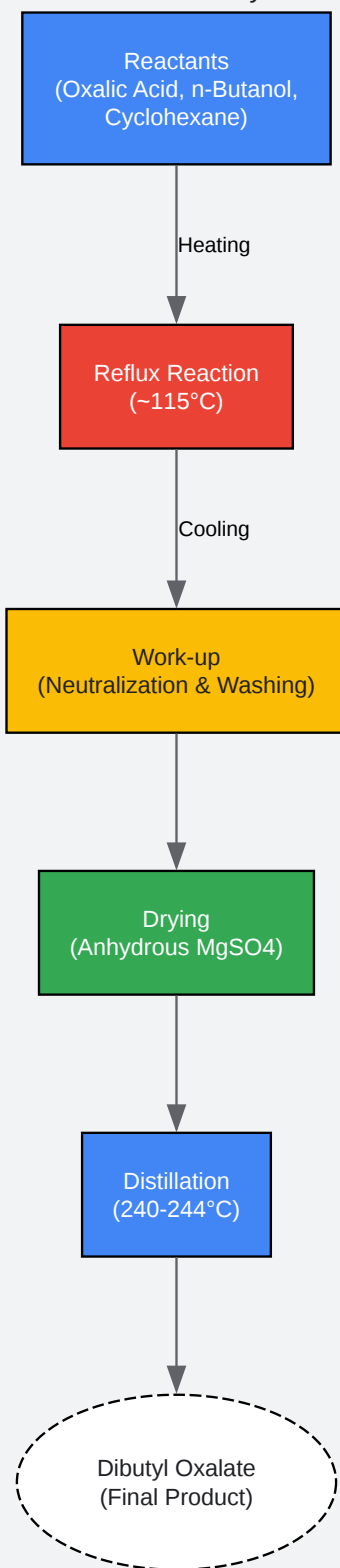
the condenser. Continue the reflux for approximately 30 minutes after water collection ceases.

- Work-up:
  - Cool the reaction mixture to about 50°C.
  - Slowly transfer the mixture to a beaker and add a saturated sodium carbonate solution with stirring until the cessation of gas evolution and the pH is neutral. This step neutralizes any unreacted oxalic acid.
  - Transfer the mixture to a separatory funnel and wash with 10 mL of water.
  - Separate the layers and discard the lower aqueous layer.
  - Transfer the upper organic layer (containing the product) to a conical flask and dry it over anhydrous magnesium sulfate for about 20 minutes.
- Purification:
  - Filter the dried organic layer into a round-bottom flask suitable for distillation.
  - Assemble a distillation apparatus and distill the mixture.
  - Collect the fraction boiling between 240-244°C. The product, **dibutyl oxalate**, is a colorless, transparent oily liquid.
- Analysis: Weigh the collected product to determine the yield.

## Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of **dibutyl oxalate** via the esterification of oxalic acid and n-butanol.

## Experimental Workflow for Dibutyl Oxalate Synthesis

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